molecular formula C22H25N7O3 B2470827 N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021249-60-4

N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B2470827
CAS RN: 1021249-60-4
M. Wt: 435.488
InChI Key: GIXYHJRBYQSFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H25N7O3 and its molecular weight is 435.488. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

A study on the molecular interaction of a related antagonist compound with the CB1 cannabinoid receptor highlights the significance of understanding how these compounds bind to specific receptors. This research provides insights into the design of receptor-specific drugs, potentially guiding the development of treatments for conditions involving the cannabinoid system (Shim et al., 2002).

Synthesis and Antimicrobial Activities

The design and synthesis of 1,3,5-triazinyl carboxamide derivatives, including studies on their antitubercular and antibacterial activities, demonstrate the potential of related compounds in addressing infectious diseases. These findings suggest that structural analogues of the target compound could be explored for their antimicrobial properties (Bodige et al., 2020).

Biological Activity of Heterocyclic Compounds

Research into the biological activity of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers reveals the multifunctional applications of similar compounds. These compounds exhibit antimicrobial and antitumor activities, suggesting that derivatives of the target compound might find applications in biomedical textiles and cancer therapy (Khalifa et al., 2015).

Antineoplastic Applications

A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, highlights the importance of understanding the metabolic pathways of therapeutic compounds. This knowledge can improve the effectiveness and safety profile of drugs for treating malignancies, offering a pathway to study similar compounds for cancer therapy (Gong et al., 2010).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O3/c1-31-17-7-6-16(15-18(17)32-2)24-22(30)29-13-11-28(12-14-29)21-9-8-20(26-27-21)25-19-5-3-4-10-23-19/h3-10,15H,11-14H2,1-2H3,(H,24,30)(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXYHJRBYQSFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

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